molecular formula C11H16FN B499180 N-(4-fluorobenzyl)butan-1-amine CAS No. 60509-35-5

N-(4-fluorobenzyl)butan-1-amine

Cat. No.: B499180
CAS No.: 60509-35-5
M. Wt: 181.25g/mol
InChI Key: SZEFNSDEEORQSF-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)butan-1-amine (CAS: 60509-35-5) is a secondary amine featuring a butyl chain and a 4-fluorobenzyl group. Its molecular formula is C₁₁H₁₆FN, with a molecular weight of 181.25 g/mol . The compound is a yellow oil under standard conditions, as evidenced by its synthesis via alkylation of 4-fluorobenzylamine with 1-bromobutane .

Key spectroscopic data includes:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.31 (dd, J = 8.5, 5.5 Hz, 2H), 7.00 (t, J = 8.7 Hz, 2H), 3.77 (s, 2H), 2.84 (s, 1H), 2.63 (t, J = 7.3 Hz, 2H), 1.52 (dt, J = 14.9, 7.4 Hz, 2H), 1.34 (dq, J = 14.6, 7.3 Hz, 2H), 0.91 (t, J = 7.4 Hz, 3H) .
  • ¹³C NMR (126 MHz, CDCl₃): δ 162.97 (s), 161.02 (s), 129.92 (s), 129.85 (s), 115.27 (s), 115.10 (s), 52.95 (s), 48.79 (s), 31.73 (s), 20.41 (s), 13.92 (s) .

Physical properties include a boiling point of 237.6°C, density of 1.0 g/cm³, and logP value of 3.16, indicating moderate lipophilicity . The compound is used in medicinal chemistry as a precursor, such as in the synthesis of LIMK inhibitors for treating Fragile X Syndrome .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEFNSDEEORQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298373
Record name N-Butyl-4-fluorobenzenemethanamine
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Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60509-35-5
Record name N-Butyl-4-fluorobenzenemethanamine
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Record name N-Butyl-4-fluorobenzenemethanamine
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Record name butyl[(4-fluorophenyl)methyl]amine
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Preparation Methods

Alkylation of 4-Fluorobenzylamine with 1-Bromobutane

The most widely documented route involves the alkylation of 4-fluorobenzylamine with 1-bromobutane under basic conditions. Castillo et al. (2016) optimized this reaction using cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) in N,N\text{N,N}-dimethylformamide (DMF) at 25°C . The two-stage protocol begins with deprotonation of 4-fluorobenzylamine using Cs2CO3\text{Cs}_2\text{CO}_3, followed by nucleophilic substitution with 1-bromobutane under microwave irradiation for 24 hours (Table 1).

Table 1: Alkylation reaction parameters and outcomes

ParameterCastillo et al. (2016) RSC Protocol
SolventDMFAcetonitrile (MeCN)
BaseCs2CO3\text{Cs}_2\text{CO}_3Tributylamine
Temperature25°C25–70°C
Reaction Time24 h (microwave)1–4 h
Work-upFiltration, distillationCatalyst separation, distillation
Yield49%86–95% (quaternary salt)

The moderate yield in Castillo’s method stems from competing elimination pathways, while the RSC protocol leverages quaternary ammonium salt formation (N,N-dibutyl-N-(4-fluorobenzyl)butan-1-aminium chloride\text{N,N-dibutyl-N-(4-fluorobenzyl)butan-1-aminium chloride}) to enhance purity.

Synthesis of 4-Fluorobenzylamine via Hydrogenation

A critical precursor, 4-fluorobenzylamine, is efficiently produced through catalytic hydrogenation of 4-fluorobenzaldehyde using nano nickel catalysts . The patent CN100453527C details a high-yield (>95%) process involving:

  • Reaction Setup :

    • Substrate ratio: 4-fluorobenzaldehyde:methanol:liquefied ammonia=1:(0.52):(0.10.2)\text{4-fluorobenzaldehyde:methanol:liquefied ammonia} = 1:(0.5–2):(0.1–0.2)

    • Nano Ni catalyst: 0.1–1.0% w/w of aldehyde

  • Hydrogenation Conditions :

    • Temperature: 50–120°C

    • Pressure: 1–3 MPa H2\text{H}_2

    • Time: 1–4 hours

Key Advantages :

  • Catalyst Reusability : Nano Ni particles remain active for >5 cycles .

  • Scalability : Continuous flow reactors enable throughputs exceeding 300 kg/batch .

Reductive Amination Alternatives

While direct reductive amination routes for this compound are less common, analogous methods for related compounds suggest feasibility. For example, pimavanserin intermediates employ sodium hydroxide-mediated deprotection of amine precursors , a strategy adaptable to this target molecule.

Industrial-Scale Purification Techniques

Industrial protocols emphasize distillation and recrystallization:

  • Distillation : Post-reaction mixtures are distilled under reduced pressure (186–190°C) to isolate >99% pure product .

  • Chromatography : Reserved for laboratory-scale purification, as noted in quaternary ammonium salt separations .

Comparative Analysis of Methodologies

Microwave-Assisted Alkylation :

  • Pros : Reduced reaction time (24 h vs. 48 h conventional).

  • Cons : Lower yield (49%) due to side reactions.

Nano Nickel-Catalyzed Hydrogenation :

  • Pros : Near-quantitative yields, scalable.

  • Cons : Requires high-pressure equipment.

Quaternary Salt Intermediate :

  • Pros : Simplifies purification; yields >90%.

  • Cons : Additional step to regenerate free amine.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorobenzyl group.

Scientific Research Applications

N-(4-fluorobenzyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)butan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Compound Molecular Formula Substituent(s) Boiling Point (°C) Yield (%) Key Applications/Notes
N-(4-Fluorobenzyl)butan-1-amine C₁₁H₁₆FN 4-Fluorobenzyl 237.6 ~55–80* Drug precursor
N-(4-Phenylbutan-2-yl)aniline (3a) C₁₆H₁₉N Phenyl Not reported 80 Model compound for NMR studies
4-((4-Phenylbutan-2-yl)amino)benzonitrile (3b) C₁₇H₁₈N₂ Phenyl, nitrile Not reported 55 Intermediate in organic synthesis
N-[(4-Nitrophenyl)methyl]butan-1-amine C₁₁H₁₅N₂O₂ 4-Nitrobenzyl Not reported Not reported Studied for supramolecular chemistry

Notes:

  • The nitrile group in compound 3b reduces basicity compared to primary amines, limiting its utility in reactions requiring nucleophilic amines .

Halogenated and Functionalized Derivatives

Compound Molecular Formula Functional Group(s) logP Key Properties
N-(4-Fluorobenzyl)-1-(trifluoromethoxy)-2-butanamine C₁₂H₁₅F₄NO Trifluoromethoxy 3.89* Increased lipophilicity; supplier availability
(S)-1,1,1-Trifluoro-N-(4-fluorobenzyl)butan-2-amine C₁₁H₁₂F₄N Trifluoromethyl 4.12* Chiral center; potential CNS activity
This compound hydrochloride C₁₁H₁₆FN·HCl Hydrochloride salt N/A Enhanced water solubility

Notes:

  • Trifluoromethoxy and trifluoromethyl groups significantly increase lipophilicity (logP > 4), making these derivatives more suitable for blood-brain barrier penetration .
  • The hydrochloride salt of this compound improves solubility for pharmaceutical formulations .

Biological Activity

N-(4-fluorobenzyl)butan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula : C11_{11}H14_{14}FN
  • Molecular Weight : 181.25 g/mol
  • Functional Groups : Primary amine and fluorinated benzyl group

The presence of the fluorine atom significantly enhances the compound's lipophilicity, which can improve its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It acts as a ligand that binds to specific receptors, modulating their activity. The interaction is believed to involve:

  • Receptor Binding : Potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and other neurological functions.
  • Enzymatic Modulation : The compound may influence enzyme activity, impacting metabolic pathways relevant to neurotransmitter synthesis and degradation .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Neuropharmacological Effects

Studies suggest that compounds similar to this compound can exhibit antidepressant and anxiolytic effects due to their modulation of neurotransmitter systems. The fluorinated structure may enhance receptor binding affinity, contributing to these effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalPotential antidepressant/anxiolytic effects
AntimicrobialRelated compounds show activity against M. tuberculosis
Enzyme InteractionModulation of enzyme activities

Case Study: Antidepressant Potential

A study investigating compounds with similar structures found that the introduction of fluorine increased binding affinity to serotonin receptors, suggesting that this compound could have a similar profile. This aligns with findings indicating that fluorinated compounds often exhibit enhanced pharmacological properties due to improved lipophilicity and receptor interaction .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, typically involving the reaction of butan-1-amine with 4-fluorobenzyl chloride. The compound can undergo several chemical reactions:

Table 2: Chemical Reactions Involving this compound

Reaction TypeProducts FormedCommon Reagents
OxidationAmides or nitrilesKMnO4_4, CrO3_3
ReductionVarious amine derivativesLiAlH4_4, NaBH4_4
SubstitutionCompounds with different functional groupsSodium azide, thiols

Q & A

Q. What are the common synthetic routes for preparing N-(4-fluorobenzyl)butan-1-amine, and how are intermediates characterized?

The synthesis typically involves reductive amination between 4-fluorobenzaldehyde and butan-1-amine under catalytic hydrogenation (e.g., using NaBH₃CN or Pd/C). Key intermediates, such as the Schiff base, are characterized via ¹H/¹³C NMR to confirm imine bond formation. Final purification employs column chromatography or recrystallization, with purity verified by HPLC (>95%) and mass spectrometry .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Q. How can reaction conditions be optimized to improve the yield of this compound in reductive amination?

A Design of Experiments (DoE) approach evaluates variables:

  • Catalyst loading (e.g., 5–20% Pd/C).
  • Solvent polarity (MeOH vs. THF).
  • Temperature (25–60°C). Response surface models identify optimal conditions, with yields >85% achieved using 10% Pd/C in MeOH at 40°C .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

Discrepancies in antimicrobial or receptor-binding assays often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural impurities : Use HPLC-ELSD to quantify byproducts.
  • Cell-line specificity : Compare activity across multiple lines (e.g., HEK-293 vs. HeLa) with dose-response curves (IC₅₀ values tabulated) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability (CNS MPO score), and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., serotonin receptors) using docking software (AutoDock Vina) and free-energy calculations (MM-PBSA) .

Q. How does the 4-fluorobenzyl substituent influence reactivity in cross-coupling reactions?

The fluorine atom enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings . For example, boronate esters (e.g., N-(4-fluoro-2-boronic ester-benzyl)butan-1-amine) enable aryl-aryl bond formation with Pd(OAc)₂/xantphos, yielding biaryl derivatives (confirmed by XRD ) .

Q. What strategies mitigate racemization during chiral synthesis of this compound analogs?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry.
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation (ee >90%).
  • Chiral HPLC : Monitor enantiomeric excess with a Chiralpak AD-H column .

Data Analysis & Experimental Design

Q. How are structure-activity relationships (SARs) systematically analyzed for fluorobenzylamine derivatives?

  • Multivariate Analysis : Principal Component Analysis (PCA) correlates substituent effects (e.g., -F, -Cl, -OCH₃) with bioactivity.
  • 3D-QSAR Models : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to IC₅₀ values (e.g., anticancer activity) .

Q. What in vitro assays are recommended for evaluating the neuropharmacological potential of this compound?

  • Radioligand Binding : Screen for affinity at dopamine (D₂) or serotonin (5-HT₆) receptors using [³H]-spiperone.
  • Functional Assays : Measure cAMP modulation in HEK-293 cells transfected with GPCRs.
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)butan-1-amine
Reactant of Route 2
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N-(4-fluorobenzyl)butan-1-amine

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